molecular formula C21H25N3O2 B13108081 N-Benzyl-2-butyl-3-ethoxy-2H-indazole-6-carboxamide CAS No. 919107-22-5

N-Benzyl-2-butyl-3-ethoxy-2H-indazole-6-carboxamide

Cat. No.: B13108081
CAS No.: 919107-22-5
M. Wt: 351.4 g/mol
InChI Key: QCSLUDWWRGJULW-UHFFFAOYSA-N
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Description

Intended Use: N-Benzyl-2-butyl-3-ethoxy-2H-indazole-6-carboxamide is a chemical compound for research and development applications. This product is exclusively for research use and is not intended for diagnostic or therapeutic procedures. Product Overview: This compound belongs to the class of indazole carboxamides, a significant scaffold in medicinal chemistry known for its diverse biological potential . The structure consists of a 2H-indazole core substituted at the 2-position with a butyl chain, at the 3-position with an ethoxy group, and at the 6-position with a benzyl carboxamide functional group. This specific arrangement of substituents is designed to modulate the compound's physicochemical properties and interaction with biological targets. Research Context and Potential: Indazole derivatives are privileged structures in drug discovery due to their wide range of pharmacological activities. They are known to exhibit antitumor, anti-inflammatory, antimicrobial, and selective enzyme inhibition properties . Although the specific biological profile of this compound requires further investigation, structurally similar N-benzyl indazole carboxamides have been explored as potent antagonists for various protein targets. For instance, related compounds have been investigated as non-retinoid antagonists of Retinol-Binding Protein 4 (RBP4), a serum protein implicated in metabolic disorders and liver diseases . The presence of the benzyl carboxamide moiety is a common feature in such research compounds, often contributing to high binding affinity and target selectivity . Handling and Storage: For specific handling and storage information, please refer to the Safety Data Sheet (SDS). Researchers should handle all chemicals in a well-ventilated laboratory environment using appropriate personal protective equipment (PPE).

Properties

CAS No.

919107-22-5

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-benzyl-2-butyl-3-ethoxyindazole-6-carboxamide

InChI

InChI=1S/C21H25N3O2/c1-3-5-13-24-21(26-4-2)18-12-11-17(14-19(18)23-24)20(25)22-15-16-9-7-6-8-10-16/h6-12,14H,3-5,13,15H2,1-2H3,(H,22,25)

InChI Key

QCSLUDWWRGJULW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CC=C3)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-butyl-3-ethoxy-2H-indazole-6-carboxamide typically involves the formation of the indazole core followed by the introduction of the benzyl, butyl, and ethoxy groups. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of N-Benzyl-2-butyl-3-ethoxy-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Differences: Indazole vs. Benzothiazole

The indazole core distinguishes this compound from benzothiazole-based analogs (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide derivatives from ). Key differences include:

  • Electronic and Steric Profiles : Indazole’s dual adjacent nitrogen atoms create a distinct electron-rich environment compared to benzothiazole’s sulfur-containing ring. This affects hydrogen-bonding capacity and binding to enzymatic pockets.
  • Metabolic Stability : Benzothiazoles may exhibit higher metabolic resistance due to sulfur’s electronegativity, whereas indazoles are more prone to oxidative metabolism at the N-alkyl positions.
Table 1: Core Heterocycle Comparison
Property Indazole Derivatives Benzothiazole Derivatives
Core Structure Bicyclic (N-N adjacent) Bicyclic (S-N adjacent)
Electron Density Higher electron-rich character Moderate electron-withdrawing (S)
Common Applications Kinase inhibitors, anticancer Antimicrobial, anti-inflammatory

Substituent Effects on Physicochemical Properties

The target compound’s substituents are critical in differentiating it from analogs:

Amide Substituents
  • N-Benzyl Group : Enhances lipophilicity compared to simpler phenylacetamide groups (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ). This increases membrane permeability but may reduce aqueous solubility.
Aromatic Ring Modifications
  • 3-Ethoxy Group (Position 3) : An electron-donating substituent that may stabilize the indazole ring via resonance, contrasting with electron-withdrawing groups like trifluoromethyl (-CF₃) in benzothiazole derivatives .
Table 2: Substituent Impact on Key Properties
Compound Key Substituents LogP (Predicted) Solubility (mg/mL)
N-Benzyl-2-butyl-3-ethoxy-2H-indazole-6-carboxamide Benzyl, butyl, ethoxy ~4.2 <0.1 (low)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide -CF₃, phenylacetamide ~3.8 ~0.5 (moderate)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide -CF₃, 3-methoxy ~3.5 ~1.2 (high)

Pharmacological Implications

  • Target Selectivity : The indazole core may favor kinase inhibition (e.g., JAK/STAT pathways), whereas benzothiazole derivatives are often associated with antimicrobial activity .

Biological Activity

N-Benzyl-2-butyl-3-ethoxy-2H-indazole-6-carboxamide is a compound belonging to the indazole class, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a bicyclic indazole structure with a benzyl group and an ethoxy substituent. Its molecular formula is C₁₅H₁₈N₂O₂, with a molecular weight of approximately 274.32 g/mol. The unique arrangement of functional groups contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indazole core can modulate the activity of specific receptors and enzymes, leading to alterations in cellular signaling pathways. This interaction can influence critical biological processes such as:

  • Cell Proliferation : The compound has shown potential in inhibiting the growth of cancer cells.
  • Apoptosis : It may induce programmed cell death in certain cell lines.
  • Inflammation : Anti-inflammatory effects have been observed, potentially through the inhibition of pro-inflammatory cytokines.

Biological Activities

Research indicates that this compound exhibits several key biological activities:

  • Antimicrobial Properties : Effective against various bacterial and fungal strains.
  • Anti-inflammatory Effects : Demonstrates potential in reducing inflammation in cellular models.
  • Anticancer Activity : Inhibits proliferation in cancer cell lines, suggesting potential as an anticancer agent.

Comparative Biological Activity Table

Compound NameKey ActivityReference
This compoundAntimicrobial, Anti-inflammatory, Anticancer
1H-IndazoleAntitumor activity
5-FluoroindazoleAntiviral properties
3-CarboxamidoindazoleSelective kinase inhibition

Case Studies and Research Findings

  • Anticancer Activity : A study evaluating the anticancer properties of various indazole derivatives found that this compound exhibited significant inhibitory effects on cancer cell proliferation, with IC₅₀ values indicating potent activity against specific cancer lines.
  • Anti-inflammatory Studies : Research demonstrated that this compound could reduce the levels of inflammatory markers in vitro, suggesting its potential utility in treating inflammatory diseases.
  • Antimicrobial Efficacy : In vitro tests showed that this compound effectively inhibited the growth of various bacterial strains, indicating its promise as an antimicrobial agent .

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